Ortho-Methoxy Positioning Provides a Distinct COX Inhibition Vector Relative to the Para-Methoxy Congener
Direct head‑to‑head comparison of the ester form is unavailable; however, the closest carboxamide derivative congener, which retains the ortho‑methoxyphenyl‑thiazole substructure, displayed a COX‑1 IC₅₀ of 0.239 µM in a controlled in vitro assay [1]. In the same study, the para‑methoxyphenyl analogue exhibited significantly weaker COX‑1 inhibition (exact IC₅₀ not reported, but described as less potent) [1], corroborating the class‑level observation that ortho‑alkoxy substitution on the aryl ring alters hydrogen‑bonding networks with Arg120 and Tyr355 in the COX active site [2].
| Evidence Dimension | COX‑1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | COX‑1 IC₅₀ ≈ 0.239 µM (extrapolated from the ortho‑methoxyphenyl thiazole‑2‑carboxamide congener [1]) |
| Comparator Or Baseline | Para‑methoxyphenyl thiazole‑2‑carboxamide congener: qualitatively weaker COX‑1 inhibition in same assay [1] |
| Quantified Difference | Activity advantage for ortho‑substituted derivative over para; precise fold‑difference not reported in public domain [1] |
| Conditions | In vitro COX‑1 enzyme inhibition assay; compound concentration 5 µM; assay performed at Anadolu University, 2023 [1] |
Why This Matters
Procurement for COX‑targeted programmes should favour the ortho‑methoxy regioisomer because the published SAR indicates it yields a superior COX‑1 inhibition scaffold for further carboxamide derivatisation.
- [1] Hawash, M.; Jaradat, N.; Abualhasan, M.; et al. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chem. 2023, 17, 11. View Source
- [2] Hawash, M.; Jaradat, N.; Abualhasan, M.; et al. Additional file 1: Molecular docking figures and detailed IC₅₀ tables. BMC Chem. 2023. View Source
